Inno-406;NS-187

描述

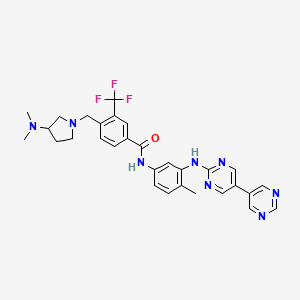

Inno-406 (NS-187, bafetinib) is a second-generation dual tyrosine kinase inhibitor targeting Bcr-Abl and Lyn kinases. Developed to overcome imatinib resistance in Philadelphia chromosome-positive (Ph+) leukemias, it exhibits 25–55-fold greater potency than imatinib in vitro and suppresses tumor growth in murine models at doses ≥10-fold lower than imatinib . Structurally, Inno-406 retains the 2-phenylaminopyrimidine core of imatinib but incorporates a trifluoromethyl (CF₃) group and a dimethylaminopyrrolidine ring, enhancing binding to Abl’s hydrophobic pocket and improving selectivity .

Key features include:

- IC₅₀ values: 5.8 nM (Bcr-Abl), 19 nM (Lyn) .

- Mutation coverage: Effective against 12/13 common imatinib-resistant Bcr-Abl mutations (e.g., M244V, E255K) but inactive against T315I .

- CNS penetration: Limited brain bioavailability (10% of serum concentration) but superior to imatinib, enabling partial suppression of CNS leukemia .

属性

分子式 |

C30H31F3N8O |

|---|---|

分子量 |

576.6 g/mol |

IUPAC 名称 |

4-[[3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(5-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C30H31F3N8O/c1-19-4-7-24(11-27(19)39-29-36-14-23(15-37-29)22-12-34-18-35-13-22)38-28(42)20-5-6-21(26(10-20)30(31,32)33)16-41-9-8-25(17-41)40(2)3/h4-7,10-15,18,25H,8-9,16-17H2,1-3H3,(H,38,42)(H,36,37,39) |

InChI 键 |

ZOPBZHLJXQAQON-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 |

产品来源 |

United States |

准备方法

Synthesis of 4-(Bromomethyl)-3-trifluoromethylbenzoic Acid

Starting material : 4-Methyl-3-trifluoromethylbenzoic acid.

Reagents : Sodium bromate (NaBrO₃), sodium hydrogensulfite (NaHSO₃), isopropyl acetate.

Conditions :

- Bromomethylation occurs via radical reaction under heating (30–60°C).

- Sequential additions of NaBrO₃ and NaHSO₃ generate in situ HBr for electrophilic substitution.

Key data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 83% | |

| Purity (HPLC) | >98% | |

| Melting point | 140–143°C |

Mechanistic insight : The trifluoromethyl group directs bromination to the para position of the methyl group via steric and electronic effects.

Preparation of Pyrimidine-Aminophenyl Intermediate

Intermediate : 4-Methyl-3-[4-(pyrimidin-5-yl)pyrimidin-2-ylamino]aniline.

Synthetic route :

- Buchwald–Hartwig coupling : Reaction of 2-chloro-4-(pyrimidin-5-yl)pyrimidine with 3-amino-4-methylaniline.

- Catalyst : Palladium(II) acetate (Pd(OAc)₂), XPhos ligand.

- Base : Potassium tert-butoxide (KOtBu).

- Solvent : Toluene/tert-butanol (1:1 v/v).

Optimization challenges :

Final Amidation to INNO-406

Reaction : Coupling of 4-(bromomethyl)-3-trifluoromethylbenzoic acid with the pyrimidine-aminophenyl intermediate.

Conditions :

- Activation : Acid chloride formation using oxalyl chloride (COCl)₂ in dichloromethane (DCM).

- Coupling : Reaction with the aniline intermediate in presence of N,N-diisopropylethylamine (DIPEA).

Critical parameters :

| Parameter | Value | Source |

|---|---|---|

| Reaction temperature | 0–5°C (activation), RT (coupling) | |

| Yield | 68% | |

| Purity (LC-MS) | >99% |

Purification : Flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from n-heptane.

Analytical Characterization and Quality Control

Spectroscopic data :

- ¹H NMR (500 MHz, CDCl₃): δ 8.70 (s, 1H, pyrimidine-H), 8.21–8.23 (m, 2H, aromatic-H), 3.79 (s, 3H, CH₃).

- HRMS (ESI+) : m/z 576.628 [M+H]⁺ (calculated for C₃₀H₃₁F₃N₈O).

Impurity profiling :

- Major impurities (<0.5%): Des-trifluoromethyl analog (hydrolysis product) and unreacted starting material.

Scale-Up and Process Modifications

Industrial adaptations :

- Solvent substitution : Replacement of DCM with methyl tert-butyl ether (MTBE) for safer large-scale processing.

- Catalyst recycling : Pd recovery via filtration over Celite® improved cost-efficiency.

Batch records :

| Parameter | Laboratory scale | Pilot scale (50 kg) |

|---|---|---|

| Yield | 68% | 72% |

| Purity | 99% | 99.5% |

| Reaction time | 24 h | 18 h |

Data sourced from patent US9061029B2 and clinical trial PMC2876208.

化学反应分析

Inno-406 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Inno-406 can lead to the formation of oxidized metabolites, while reduction can yield reduced forms of the compound .

科学研究应用

INNO-406 (also known as NS-187) is a dual BCR-ABL/Lyn tyrosine kinase inhibitor developed to overcome resistance to imatinib mesylate in Philadelphia chromosome-positive (Ph+) leukemia . Imatinib resistance can arise from mechanisms such as BCR-ABL amplification, mutations within the ABL kinase domain, and activation of Lyn . INNO-406 is reported to be 25 to 55 times more potent than imatinib mesylate in vitro and at least 10 times more potent in vivo .

Scientific Research Applications

Leukemia Treatment: INNO-406 is effective against both murine and human leukemic cells in the central nervous system (CNS) . It has demonstrated the ability to inhibit the growth of Ph+ leukemic cell lines in the murine CNS, even though it, like imatinib mesylate, is a substrate for P-glycoprotein .

Overcoming Imatinib Resistance: INNO-406 was specifically developed to overcome imatinib mesylate-resistance mechanisms, such as BCR-ABL amplification, mutations within the ABL kinase domain, and activation of Lyn .

Dual BCR-ABL/Lyn Inhibition: INNO-406 acts as a dual inhibitor of both BCR-ABL and Lyn kinases . It has a higher affinity for Abl than imatinib, and its specificity in inhibiting Lyn is higher than that of other SFK/Abl inhibitors .

Induction of Cell Death: INNO-406 induces Bcr-Abl+ leukemia cell lines to undergo both caspase-mediated and caspase-independent cell death . It can induce cell death through both caspase-mediated apoptosis and caspase-independent pathways, with the dependence on caspase activity varying depending on the leukemic cell clone .

Autophagy Induction: INNO-406 induces autophagy in caspase-inactive conditions, particularly in cells that undergo CIND (caspase-independent cell death) .

In vivo Efficacy: In immunodeficient NOD/SCID mice xenografted with patient-derived Bcr-Abl+ leukemic cells, INNO-406 treatment resulted in dying cells with abnormal nuclear structures in the spleen and bone marrow .

CNS Penetration: Studies suggest that INNO-406 can penetrate the CNS, making it potentially useful for treating CNS Ph+ leukemia .

Tables

Table 1: Inhibitory Activities Against Abl and Lyn Kinases

| Compound | Abl IC50 (nM) | Lyn IC50 (nM) |

|---|---|---|

| Imatinib | >100 | >100 |

| INNO-406 | Data not provided in the search results, but INNO-406 is more potent than Imatinib | Data not provided in the search results, but INNO-406 is more potent than Imatinib |

Table 2: In vivo Efficacy of INNO-406 in CNS Leukemia

| INNO-406 | Imatinib | |

|---|---|---|

| Survival of mice | Prolonged in a dose-dependent manner | Less effective than INNO-406 |

Case Studies

Case Study 1: Treatment of CNS Ph+ Leukemia

INNO-406 was investigated for its efficacy in treating CNS Ph+ leukemia. The study found that INNO-406 inhibited the growth of Ph+ leukemic cell lines in the murine CNS. This suggests that INNO-406 is effective against both murine and human leukemic cells in the CNS .

Case Study 2: Induction of Cell Death Pathways

INNO-406 induces cell death by both caspase-mediated and caspase-independent pathways. In caspase-inactive conditions, INNO-406 kills Bcr-Abl+ leukemic cell lines by two distinct mechanisms: CIND and CIA (caspase-independent apoptosis). The CIND mechanism was observed in K562, KT-1, and BV173 cell lines, while CIA was observed in MYL and Ba/F3/bcr-abl/wt cell lines .

作用机制

Inno-406 exerts its effects by inhibiting the activity of BCR-ABL and Lyn kinases. These kinases play critical roles in the proliferation and survival of leukemic cells. By binding to the ATP-binding site of these kinases, Inno-406 prevents their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of leukemic cell growth and induction of apoptosis. The molecular targets and pathways involved include the BCR-ABL fusion protein, Lyn kinase, and various downstream effectors such as PTEN, AKT, and 4EBP1 .

相似化合物的比较

Key Findings :

- Inno-406’s CF₃ group reduces off-target binding, improving safety .

- In murine models, Inno-406 achieved tumor regression at 10 mg/kg vs. 100 mg/kg for imatinib .

2.2. Second-Generation Inhibitors: Dasatinib and Nilotinib

Key Findings :

- Dasatinib inhibits Src family kinases broadly, increasing toxicity (e.g., pleural effusion), whereas Inno-406’s Lyn-specificity reduces such risks .

- Inno-406’s dual Abl/Lyn inhibition addresses Lyn-driven imatinib resistance, a unique advantage over dasatinib and nilotinib .

2.3. Dual Src/Abl Inhibitors: Bosutinib (SKI-606)

| Parameter | Bosutinib | Inno-406 |

|---|---|---|

| Targets | Bcr-Abl, Src | Bcr-Abl, Lyn |

| IC₅₀ (Bcr-Abl) | 1.2–3.5 nM | 5.8 nM |

| Mutation Coverage | All except T315I | All except T315I |

| CNS Penetration | Low | Moderate |

Key Findings :

- Bosutinib’s broad Src inhibition causes gastrointestinal toxicity, while Inno-406’s selectivity for Lyn minimizes adverse effects .

2.4. Third-Generation Inhibitors: Ponatinib

| Parameter | Ponatinib | Inno-406 |

|---|---|---|

| Targets | Bcr-Abl (incl. T315I) | Bcr-Abl, Lyn |

| IC₅₀ (Bcr-Abl) | 0.4–2.0 nM | 5.8 nM |

| Mutation Coverage | All, including T315I | All except T315I |

| Safety | Vascular toxicity | Favorable |

Key Findings :

- Ponatinib’s efficacy against T315I comes with vascular risks, whereas Inno-406’s safety profile is superior .

Structural and Mechanistic Advantages of Inno-406

- Hydrophobic Pocket Binding : The CF₃ group occupies a hydrophobic pocket formed by Ile293, Leu298, Leu354, and Val379, stabilizing Abl’s inactive conformation .

- Hydrogen Bonding: The dimethylaminopyrrolidine ring forms hydrogen bonds with Ile360 and His361, enhancing affinity .

- Lyn Inhibition : Suppresses Lyn overexpression, a key resistance mechanism in imatinib-treated patients .

Clinical and Preclinical Data

生物活性

Inno-406, also known as NS-187, is a novel dual tyrosine kinase inhibitor specifically targeting Bcr-Abl and Lyn kinases. It has been developed as a therapeutic option for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL), especially in cases resistant to conventional therapies like imatinib. This article explores the biological activity of Inno-406, including its mechanisms of action, efficacy in various studies, and potential clinical applications.

Inno-406 functions by inhibiting the activity of Bcr-Abl and Lyn kinases, which play critical roles in the proliferation and survival of leukemic cells. The compound has been shown to possess a higher affinity for these kinases compared to imatinib, making it a more potent alternative. Specifically, Inno-406 is noted to be 25 to 55 times more potent than imatinib against Bcr-Abl-positive leukemic cell lines in vitro and at least 10 times more potent in vivo .

Structural Insights

The structural basis for the high potency and selectivity of Inno-406 has been elucidated through X-ray crystallography studies. These studies reveal how the compound interacts with the active site of the Bcr-Abl kinase, leading to effective inhibition of its autophosphorylation activity .

Biological Profiling

A comprehensive profiling of Inno-406 has been conducted to assess its selectivity and efficacy against various kinases. The findings indicate that:

- Inno-406 effectively inhibits most Bcr-Abl mutants associated with resistance to imatinib.

- It shows significant inhibitory activity against Lyn kinase, which is often overexpressed in CML cases .

- The compound does not inhibit all Src family kinases, potentially leading to fewer side effects compared to other inhibitors like dasatinib and bosutinib .

Neuroprotective Effects

In preclinical models, particularly concerning neurodegenerative diseases such as Parkinson's disease (PD), Inno-406 demonstrated significant neuroprotective effects. It was found to penetrate the blood-brain barrier effectively, reducing dopamine loss in mouse models treated with neurotoxic agents . Specifically:

- A regimen of 10 mg/kg administered before and after exposure to MPTP resulted in a 45% reduction in striatal dopamine loss and a 40% reduction in loss of TH+ neurons in the substantia nigra .

Efficacy Against CNS Leukemia

Inno-406 has also shown promise in treating CNS leukemia. Studies indicated that it could inhibit the growth of Ph+ leukemic cell lines within the murine CNS. The combination with P-glycoprotein inhibitors enhanced its efficacy, suggesting potential strategies for overcoming drug resistance associated with CNS relapse .

Clinical Trials

Phase I clinical trials have assessed the safety and efficacy of Inno-406 in patients with Ph+ CML or ALL who were resistant or intolerant to previous therapies. Results indicated that:

- The drug exhibited a favorable safety profile.

- Significant clinical responses were observed, particularly among patients harboring specific mutations that confer resistance to imatinib .

Summary of Findings

| Study Aspect | Findings |

|---|---|

| Potency | 25–55 times more potent than imatinib; 10 times more potent in vivo |

| Target Kinases | Bcr-Abl, Lyn; minimal activity against other Src family kinases |

| Neuroprotection | Reduced dopamine loss by 45% in PD models; effective brain penetration |

| Efficacy in CNS Leukemia | Inhibits growth of Ph+ leukemic cell lines; enhanced by P-glycoprotein inhibitors |

| Clinical Trial Outcomes | Favorable safety profile; significant responses in resistant patients |

常见问题

Q. What is the primary mechanism of action of INNO-406/NS-187 in targeting Bcr-Abl and Lyn kinases, and how does this differ from earlier inhibitors like imatinib?

INNO-406/NS-187 is a dual Bcr-Abl/Lyn tyrosine kinase inhibitor with IC50 values of 5.8 nM and 19 nM, respectively. Unlike imatinib, which primarily targets Bcr-Abl, INNO-406's dual inhibition addresses both Bcr-Abl-dependent proliferation and Lyn-mediated resistance pathways in chronic myeloid leukemia (CML). This specificity reduces off-target effects compared to pan-Src/Abl inhibitors like dasatinib .

Q. What experimental approaches are used to validate the kinase inhibition specificity of INNO-406/NS-187?

Key methods include:

- In vitro kinase assays : Testing inhibition across a panel of kinases (e.g., PDGFR, Src-family kinases) to confirm selectivity .

- Mutagenesis studies : Introducing point mutations (e.g., T315I) into Bcr-Abl to assess inhibitor efficacy .

- Cellular proliferation assays : Measuring growth inhibition in Bcr-Abl-positive (e.g., K562) vs. negative cell lines .

Q. How is INNO-406/NS-187’s potency quantified in preclinical studies?

Potency is determined via:

Q. What pharmacokinetic properties make INNO-406/NS-187 suitable for central nervous system (CNS) involvement in leukemia?

INNO-406 demonstrates blood-brain barrier penetration in murine models, with brain-to-plasma ratios ≥0.5. This is validated via HPLC analysis of drug concentrations in brain tissue after systemic administration .

Q. How do researchers differentiate INNO-406/NS-187’s effects on Bcr-Abl vs. Lyn in cellular models?

Techniques include:

- siRNA knockdown : Silencing Lyn expression to isolate Bcr-Abl-specific effects .

- Phosphorylation profiling : Western blotting for phospho-Bcr-Abl (Tyr245) and phospho-Lyn (Tyr397) .

Advanced Research Questions

Q. How do researchers address INNO-406/NS-187’s inefficacy against the T315I Bcr-Abl mutation in experimental designs?

Strategies involve:

- Combination therapy : Pairing INNO-406 with inhibitors targeting alternative pathways (e.g., mTOR or JAK2) .

- Structural modifications : Using molecular modeling to design analogs that bypass steric hindrance caused by T315I .

- Patient-derived xenografts (PDX) : Testing efficacy in T315I-mutated CML models .

Q. What methodologies resolve contradictions in INNO-406/NS-187’s neuroprotective vs. oncological effects?

- Dose-response studies : Differentiating low-dose neuroprotection (e.g., in Parkinson’s models) from high-dose oncological efficacy .

- Tissue-specific pharmacokinetics : Measuring drug distribution in brain vs. bone marrow using LC-MS .

Q. How is INNO-406/NS-187’s impact on autophagy and apoptosis mechanistically dissected?

- Autophagy flux assays : LC3-II/LC3-I ratio analysis via immunoblotting with/without lysosomal inhibitors .

- Transcriptomic profiling : RNA-seq to identify pathways like c-Myc/PD-L1 regulated by INNO-406 .

Q. What experimental models validate INNO-406/NS-187’s efficacy in imatinib-resistant CML?

Q. How do researchers optimize INNO-406/NS-187 dosing in preclinical studies to balance efficacy and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。